![molecular formula C14H19N3O2 B2421658 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide CAS No. 2097888-76-9](/img/structure/B2421658.png)
4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
“4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide” is not specified in the available resources.Molecular Structure Analysis
The molecular structure of “4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Polymer Applications
One area of research focuses on the synthesis and characterization of new polyamides using derivatives that bear structural similarity to "4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide." For instance, derivatives of 4-tert-butylcatechol have been used to synthesize flexible, thermally stable polyamides. These polymers exhibit high glass transition temperatures (Tg), indicating their potential for creating durable materials suitable for high-temperature applications. They also demonstrate excellent solubility in various organic solvents, making them ideal for film casting applications (Hsiao, Yang, & Chen, 2000).
Synthetic Chemistry
In synthetic chemistry, derivatives structurally related to "4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide" have been utilized for creating complex molecules. For example, the control of lithiation sites on pyridine derivatives to facilitate the synthesis of substituted compounds showcases the compound's utility in producing various chemical structures. This method allows for high yields of targeted products, demonstrating the compound's versatility in synthetic organic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Future Directions
The future directions for “4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide” could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of novel biologically active compounds for the treatment of various diseases.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal or bacteriostatic effect on this pathogen.
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-5-4-6-15-7-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCFGYXLMAXMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide |
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